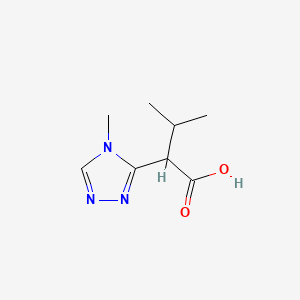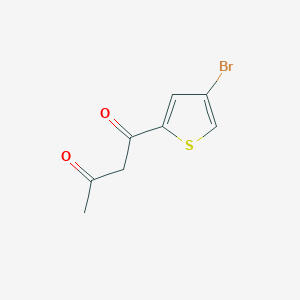
2-(Difluoromethoxy)-1-iodo-3-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Difluoromethoxy)-1-iodo-3-methylbenzene is an organic compound that features a benzene ring substituted with difluoromethoxy, iodine, and methyl groups
Méthodes De Préparation
The synthesis of 2-(Difluoromethoxy)-1-iodo-3-methylbenzene typically involves the introduction of the difluoromethoxy group onto a pre-existing aromatic ring. One common method is the reaction of 2-iodo-3-methylphenol with difluoromethyl ether in the presence of a base. The reaction conditions often require careful control of temperature and solvent to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance efficiency and safety .
Analyse Des Réactions Chimiques
2-(Difluoromethoxy)-1-iodo-3-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include organometallic compounds and halides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: The iodine atom allows for coupling reactions such as Suzuki or Heck coupling, which can introduce various functional groups onto the benzene ring.
Applications De Recherche Scientifique
2-(Difluoromethoxy)-1-iodo-3-methylbenzene has several applications in scientific research:
Mécanisme D'action
The mechanism by which 2-(Difluoromethoxy)-1-iodo-3-methylbenzene exerts its effects depends on its specific application. In pharmaceuticals, the difluoromethoxy group can interact with biological targets, such as enzymes or receptors, to modulate their activity. The iodine atom can also participate in halogen bonding, which can influence the compound’s binding affinity and selectivity .
Comparaison Avec Des Composés Similaires
2-(Difluoromethoxy)-1-iodo-3-methylbenzene can be compared with other similar compounds, such as:
2-(Difluoromethoxy)-1-iodobenzene: Lacks the methyl group, which can affect its reactivity and applications.
2-(Difluoromethoxy)-1-bromo-3-methylbenzene: Substituting iodine with bromine can alter the compound’s reactivity in coupling reactions.
2-(Trifluoromethoxy)-1-iodo-3-methylbenzene: The trifluoromethoxy group introduces different electronic and steric effects compared to the difluoromethoxy group.
These comparisons highlight the unique properties of this compound, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C8H7F2IO |
|---|---|
Poids moléculaire |
284.04 g/mol |
Nom IUPAC |
2-(difluoromethoxy)-1-iodo-3-methylbenzene |
InChI |
InChI=1S/C8H7F2IO/c1-5-3-2-4-6(11)7(5)12-8(9)10/h2-4,8H,1H3 |
Clé InChI |
DCPOPAWWNLYFBO-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)I)OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-ButylN-[(3S)-3-(aminomethyl)oxolan-3-yl]carbamate](/img/structure/B13076988.png)
![6-Iodobenzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B13076993.png)


![1-[(2-Ethylcyclopropyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13077033.png)






![{4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanol](/img/structure/B13077076.png)


